

# Best practices for minimizing Custodiol®-related electrolyte imbalances

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## Compound of Interest

Compound Name:	Custodiol
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## Technical Support Center: Custodiol® HTK Solution

This guide is intended for researchers, scientists, and drug development professionals to provide best practices for minimizing and managing electrolyte imbalances associated with the use of **Custodiol® HTK** (Histidine-Tryptophan-Ketoglutarate) solution in experimental settings.

## Frequently Asked Questions (FAQs)

**Q1:** What is **Custodiol® HTK** solution and how does it work?

**A1:** **Custodiol® HTK** is an intracellular, crystalloid solution used for the perfusion and preservation of organs such as the heart, kidney, liver, and pancreas.<sup>[1]</sup> Its mechanism of action is based on inactivating organ function to minimize energy requirements during ischemia. This is achieved through its specific composition, which is low in sodium and calcium. This composition leads to hyperpolarization of the cell membrane, inducing a state of cellular arrest.<sup>[2][3]</sup> Key components include a powerful histidine buffer to counteract acidosis, mannitol to reduce cellular edema, tryptophan to stabilize cell membranes, and ketoglutarate to support ATP production during reperfusion.<sup>[3]</sup>

**Q2:** What are the most common electrolyte imbalances associated with **Custodiol®**?

A2: The use of large volumes of **Custodiol®**, especially when it enters the systemic circulation, can lead to several electrolyte disturbances. The most commonly reported imbalances are hyponatremia (low sodium), hypocalcemia (low calcium), hyperkalemia (high potassium), and hypermagnesemia (high magnesium).[4][5] A metabolic acidosis is also frequently observed.[2][6]

Q3: Why does **Custodiol®** cause hyponatremia?

A3: **Custodiol®** has a very low sodium concentration (15 mmol/L) compared to normal extracellular fluid (~140 mmol/L).[7] When large volumes are used for organ perfusion and subsequently mix with the systemic circulation, it dilutes the body's sodium concentration, leading to hyponatremia.[8]

Q4: Is **Custodiol®**-induced hyponatremia dangerous?

A4: This is a critical point. The hyponatremia induced by **Custodiol®** is typically an isotonic hyponatremia.[2][9] This means that while the sodium concentration is low, the overall osmolality of the blood remains normal or even slightly elevated.[2] This is because other components in the solution, primarily histidine and mannitol, are osmotically active.[1][10] In cases of classic hypotonic hyponatremia, water shifts into brain cells causing dangerous cerebral edema. However, because the osmolality does not decrease with **Custodiol®**-induced hyponatremia, this fluid shift and risk of cerebral edema is not an expected complication.[2][10] Therefore, aggressive correction with hypertonic saline is usually not required and may be harmful, potentially causing hypertonicity.[2][5]

Q5: What causes hypocalcemia and hyperkalemia with **Custodiol®**?

A5: Hypocalcemia occurs because **Custodiol®** is intentionally formulated with a near-zero calcium concentration (0.015 mmol/L) to aid in the inactivation of cardiac and smooth muscle, thus protecting the organ.[7][11] Systemic exposure to the solution dilutes the blood's calcium levels.[7] Hyperkalemia, while less common than with traditional high-potassium cardioplegia solutions, can still occur.[4][5] **Custodiol®** contains 10 mmol/L of potassium; if a large volume enters the circulation, particularly in subjects with compromised renal function, it can lead to an increase in serum potassium levels.[7]

# Troubleshooting Guide: Managing Electrolyte Imbalances

This section provides direct guidance for identifying and managing specific electrolyte issues that may arise during your experiments.

## Data Presentation: Typical Electrolyte Composition & Post-Perfusion Changes

The following tables summarize the composition of **Custodiol®** and the typical electrolyte changes observed in clinical and pre-clinical settings after its administration.

Table 1: Electrolyte Composition of **Custodiol®** HTK vs. Human Plasma

Electrolyte	Custodiol® HTK Concentration	Typical Human Plasma Concentration
Sodium (Na <sup>+</sup> )	15 mmol/L	135-145 mmol/L
Potassium (K <sup>+</sup> )	10 mmol/L	3.5-5.0 mmol/L
Calcium (Ca <sup>2+</sup> )	0.015 mmol/L	2.2-2.6 mmol/L
Magnesium (Mg <sup>2+</sup> )	4 mmol/L	0.7-1.1 mmol/L

Source:[7][11]

Table 2: Summary of Expected Post-**Custodiol®** Laboratory Value Changes

Parameter	Expected Change	Magnitude of Change	Onset & Duration
Serum Sodium	Decrease	Median drop of 12-15 mmol/L	Acute onset post-perfusion; typically resolves spontaneously within 18-24 hours. <a href="#">[9]</a>
Serum Osmolality	No significant change	Remains stable or slightly increases	N/A
Serum Calcium	Decrease	Variable, dependent on volume	Acute onset post-perfusion
Serum Potassium	Potential Increase	Variable, dependent on volume and renal function	Acute onset post-perfusion
Blood pH	Decrease (Acidosis)	Median drop from ~7.40 to ~7.30	Acute onset post-perfusion

Source:[\[2\]](#)[\[9\]](#)

## Corrective Action Protocols

Issue 1: Severe or Symptomatic Hyponatremia (Serum Na+ < 125 mmol/L)

- Cause: Dilution from low-sodium (15 mmol/L) **Custodiol®** solution.[\[7\]](#)
- Initial Assessment:
  - Confirm serum sodium level via laboratory analysis or blood gas analyzer.
  - Crucially, measure serum osmolality.[\[2\]](#)
  - Assess for neurological symptoms (e.g., lethargy, confusion, seizure). While rare with isotonic hyponatremia, this guides the urgency of intervention.
- Recommended Actions:

- If Isotonic (Normal Osmolality):
  - Avoid aggressive correction with hypertonic saline. This is the most important best practice.[2][9]
  - Observation: In most cases, the hyponatremia is transient and will self-correct within 18-24 hours as the kidneys excrete free water.[9]
  - Ultrafiltration/Hemoconcentration: In settings with an extracorporeal circuit (e.g., cardiopulmonary bypass), ultrafiltration is an effective method to remove excess plasma water and normalize sodium levels.[5][12]
- If Hypotonic (Low Osmolality - Unexpected Finding):
  - This suggests a different underlying cause. Follow standard guidelines for treating hypotonic hyponatremia, which may include cautious administration of 3% hypertonic saline with a goal to increase serum sodium by 4-6 mmol/L over several hours until symptoms resolve.[13][14] The correction rate should not exceed 8 mmol/L in any 24-hour period to prevent osmotic demyelination syndrome.[13][14]

#### Issue 2: Symptomatic Hypocalcemia (e.g., Tetany, Arrhythmias)

- Cause: Dilution from virtually calcium-free **Custodiol®** solution.[7]
- Initial Assessment:
  - Measure serum total and ionized calcium levels.
  - Monitor electrocardiogram (ECG) for QT prolongation.
- Recommended Actions:
  - Intravenous Calcium Replacement: For symptomatic or severe hypocalcemia, IV calcium is required. Calcium gluconate is generally preferred over calcium chloride for peripheral administration.[15]
  - Bolus Dose: Administer 10-20 mL of 10% calcium gluconate IV over 10-20 minutes.[15]

- Continuous Infusion: Follow the bolus with a continuous infusion. A common starting point is an infusion of 0.5-1.5 mg/kg/hour of elemental calcium.[\[15\]](#) This can be prepared by adding 100ml of 10% calcium gluconate to 1 liter of 0.9% sodium chloride or 5% dextrose and starting the infusion at 50ml/hr, adjusting to response.[\[16\]](#)[\[17\]](#)
- Monitoring: Recheck serum calcium levels every 4-6 hours initially and adjust the infusion rate accordingly.[\[15\]](#)

#### Issue 3: Hyperkalemia (Serum K+ > 5.5 mmol/L)

- Cause: Systemic absorption of the 10 mmol/L potassium content in **Custodiol®**, especially with high perfusion volumes or in the presence of renal impairment.[\[7\]](#)
- Initial Assessment:
  - Confirm serum potassium level.
  - Perform an ECG immediately to assess for changes such as peaked T-waves, widened QRS, or sine wave pattern.
- Recommended Actions:
  - If ECG Changes are Present (Emergency):
    - Stabilize Cardiac Membrane: Administer 10 mL of 10% calcium gluconate IV over 2-3 minutes to counteract the cardiotoxic effects of potassium.[\[18\]](#)
  - Shift Potassium Intracellularly:
    - Administer 10 units of regular insulin intravenously along with 50 mL of 50% dextrose (D50) to prevent hypoglycemia.[\[18\]](#)
    - Consider nebulized albuterol (10-20 mg), which also promotes potassium entry into cells.
  - Remove Potassium from the Body:
    - Diuretics: If renal function is preserved, administer a loop diuretic like furosemide.

- Potassium Binders: Administer oral or rectal cation-exchange resins like sodium polystyrene sulfonate.[[19](#)]
- Dialysis: For severe or refractory hyperkalemia, dialysis is the most effective and definitive treatment.[[19](#)]
- Monitoring: Place on continuous ECG monitoring. Recheck serum potassium 1-2 hours after intervention.[[18](#)]

## Experimental Protocols

### Protocol for Electrolyte Monitoring During Organ Perfusion

This protocol outlines key steps for monitoring and minimizing electrolyte disturbances during experimental organ perfusion with **Custodiol®**.

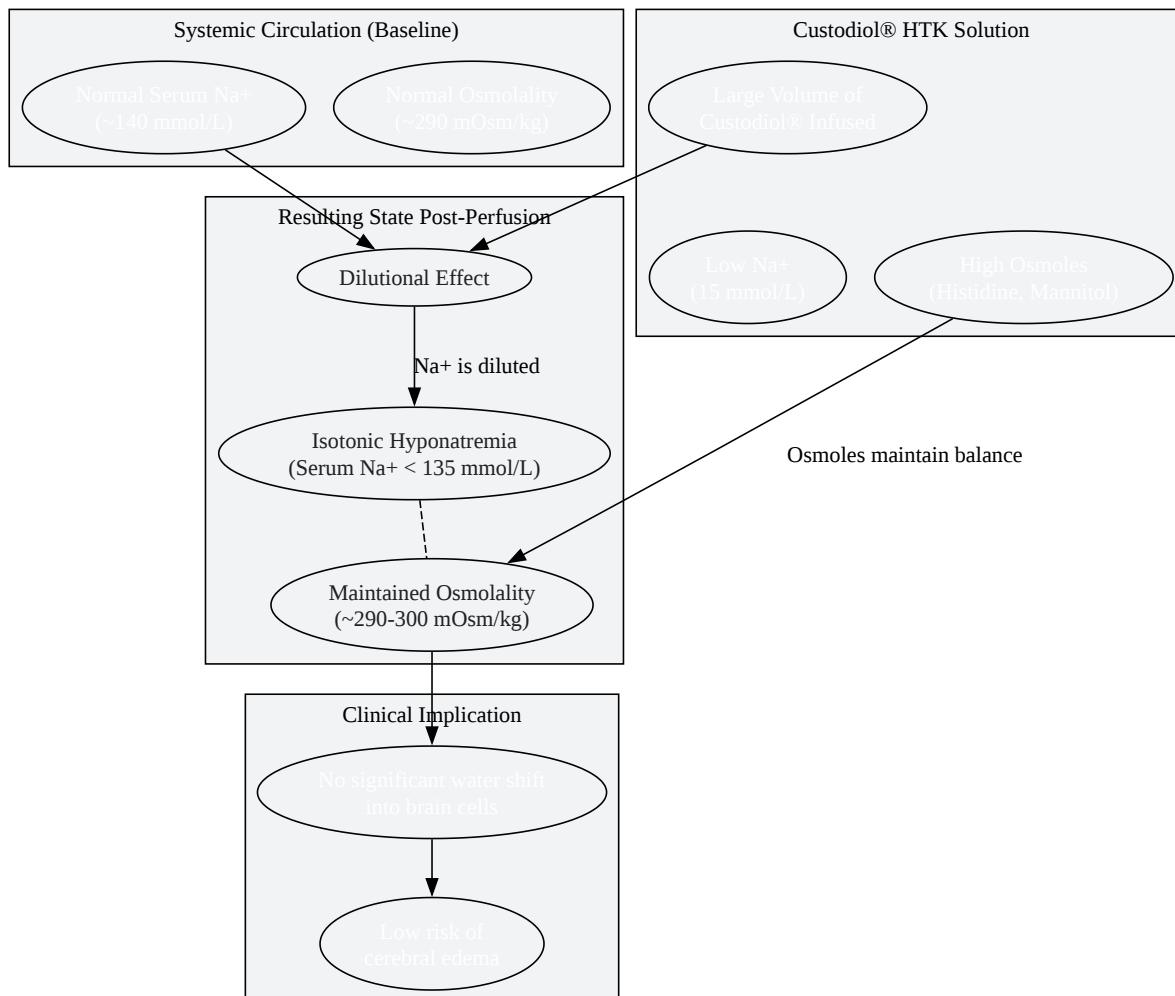
- Baseline Measurement (Pre-Perfusion):
  - Obtain a baseline blood sample immediately before cannulation and initiation of perfusion.
  - Analyze for, at a minimum: sodium, potassium, ionized calcium, magnesium, pH, and serum osmolality. This provides the reference point for all subsequent changes.
- Perfusion Procedure:
  - Use the lowest effective volume of cold (5-8°C) **Custodiol®** solution required for the specific organ and experimental goal.[[20](#)]
  - Adhere to recommended perfusion pressures (e.g., for heart, initial 100-110 mmHg, reduced to 40-50 mmHg after arrest).[[21](#)]
  - During the procedure, if feasible, divert or aspirate the initial perfusate that displaces the blood volume to minimize systemic dilution.
- Intra-Perfusion / Post-Perfusion Monitoring:

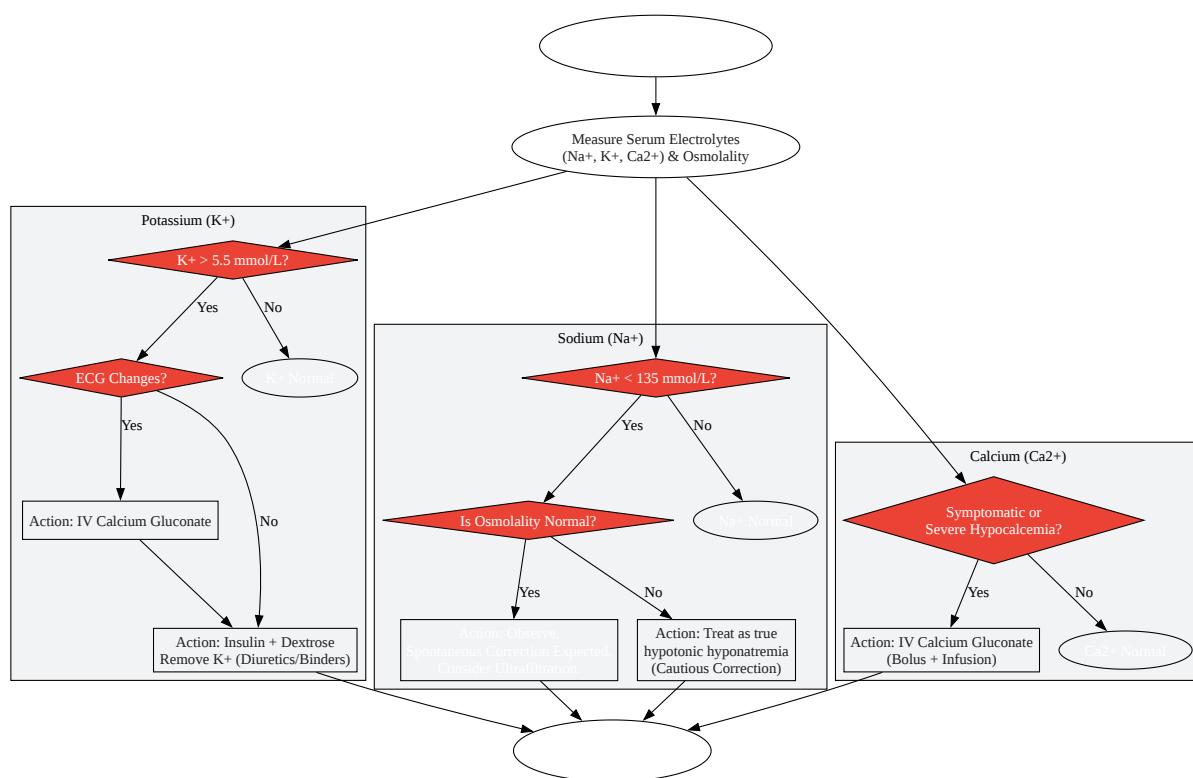
- Time Point 1 (Immediately Post-Perfusion): Obtain a blood sample within 10 minutes of completing the **Custodiol®** infusion. This sample will capture the point of maximum dilution.[9]
- Analyze for the same panel of electrolytes as the baseline, with a critical focus on sodium and osmolality.
- Subsequent Time Points: Obtain further samples at regular intervals (e.g., 1, 2, 6, 12, and 24 hours post-perfusion) to track the resolution of any imbalances.[9] Daily monitoring is recommended until all values have normalized.[22]

- Data Analysis and Intervention:
  - Compare all subsequent measurements to the baseline values.
  - If electrolyte values deviate beyond acceptable experimental or physiological limits, implement the corrective actions outlined in the Troubleshooting Guide.
  - Document all interventions and subsequent electrolyte measurements meticulously.

## Visualizations

## Signaling Pathways and Logical Relationships

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